![molecular formula C15H24N2O4S2 B299667 N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide, also known as MRS2578, is a selective and potent antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family and is involved in various physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide selectively blocks the P2Y6 receptor, which is involved in immune response and inflammation. The P2Y6 receptor is activated by uridine diphosphate (UDP), which is released from damaged cells and tissues. Activation of the P2Y6 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to inflammation and tissue damage. By blocking the P2Y6 receptor, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide inhibits the release of these pro-inflammatory mediators and reduces inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal models of inflammatory bowel disease, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce inflammation, improve intestinal barrier function, and reduce oxidative stress. In animal models of asthma, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce airway inflammation, mucus production, and airway hyperresponsiveness. In cancer, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to inhibit the growth and metastasis of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide is its selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. This selectivity also allows for the study of the specific role of the P2Y6 receptor in various physiological and pathological processes. However, one of the limitations of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another area of interest is the development of more potent and selective P2Y6 receptor antagonists for clinical use. Additionally, the study of the molecular mechanisms underlying the effects of N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide on the P2Y6 receptor can provide insights into the role of this receptor in various physiological and pathological processes.
合成法
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide can be synthesized by the reaction of 2,4-dimethyl-3-nitrobenzenesulfonyl chloride with cyclohexylamine and then treating the resulting product with methylsulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, asthma, and cancer. Inflammatory bowel disease is a chronic inflammatory disorder of the gastrointestinal tract, and N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce inflammation in animal models of this disease. Similarly, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma. In cancer, N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide has been shown to inhibit the growth and metastasis of various cancer cell lines.
特性
分子式 |
C15H24N2O4S2 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
N-cyclohexyl-3-(methanesulfonamido)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S2/c1-11-9-10-14(12(2)15(11)17-22(3,18)19)23(20,21)16-13-7-5-4-6-8-13/h9-10,13,16-17H,4-8H2,1-3H3 |
InChIキー |
OLMWLMYXKNDDNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCC2)C)NS(=O)(=O)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCC2)C)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



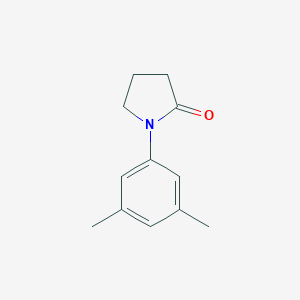
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
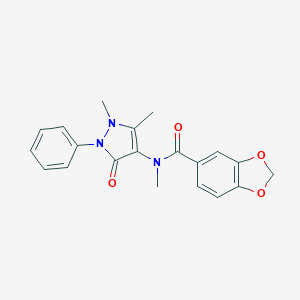
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
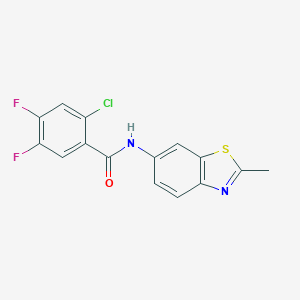
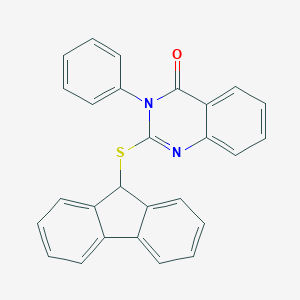
![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
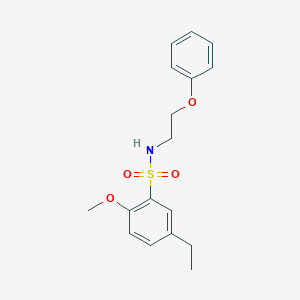
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)
![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)
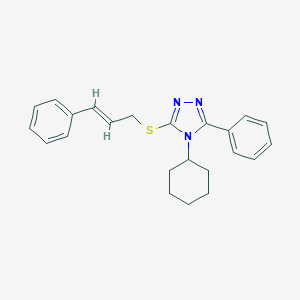
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)